Specific Scientific Field: Medicinal Chemistry and Drug Discovery
Summary of the Application: (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate is a novel heterocyclic compound containing a pyrimidine moiety. It has been designed and synthesized as part of efforts to create libraries of compounds with potential biological activities. Specifically, it has been evaluated for its anti-fibrotic properties.
Methods of Application or Experimental Procedures:Synthesis: The compound is synthesized using chemical reactions, likely involving pyrrolidinone derivatives and tert-butyl carbamate.
Biological Assays: The compound is tested against immortalized rat hepatic stellate cells (HSC-T6) to assess its anti-fibrotic activity.
Specific Scientific Field: Organic Chemistry
Summary of the Application: (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate derivatives have been used in the synthesis of trifluoroethoxylated dihydropyrrolidones. This process involves rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones. Notably, this approach achieves trifluoroethoxylation of non-activated sp3 C–H bonds without requiring halogenated substrates or guiding groups .
Specific Scientific Field: Medicinal Chemistry and Drug Development
Summary of the Application: (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate derivatives have been utilized in the synthesis of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. These compounds were evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .
(S)-Tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is an organic compound characterized by its unique structural features, which include a tert-butyl group, a pyrrolidine moiety, and a cyclopropyl ring. Its molecular formula is , and it has a molecular weight of approximately 226.32 g/mol . This compound belongs to the class of carbamates, which are esters or salts of carbamic acid, and are known for their diverse applications in medicinal chemistry and agriculture.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and reaction conditions is crucial for optimizing yields and purity.
The biological activity of (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate has been explored in various studies. It may interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. The compound's structure suggests that it could exhibit selective binding profiles, which may enhance its therapeutic efficacy while minimizing side effects. Initial findings indicate that it may have potential applications in drug development due to its unique pharmacological properties.
The synthesis of (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate typically involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability during production.
(S)-Tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate has several notable applications:
Research into the interaction profiles of (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate focuses on its binding affinity with various biological targets. These studies are essential for understanding its pharmacokinetic properties and therapeutic efficacy. Initial studies suggest that it may exhibit selective binding profiles, which could be beneficial for minimizing side effects while maximizing therapeutic outcomes .
Several compounds share structural similarities with (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-(pyrrolidin-3-yl)carbamate | C12H22N2O2 | Lacks cyclopropane; simpler structure |
| (R)-tert-butyl piperidin-3-ylcarbamate hydrochloride | C13H24ClN2O2 | Piperidine instead of pyrrolidine; different profile |
| (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate | C13H24N2O2 | Cyclobutane instead of cyclopropane; altered sterics |
What sets (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate apart is its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to similar compounds. The presence of the cyclopropyl group enhances its reactivity and potential applications in medicinal chemistry, making it a subject of interest for further research .
Stereoselective cyclopropanation of pyrrolidine-derived alkenes is critical for accessing the chiral cyclopropane core of the target molecule. Palladium-catalyzed methods have emerged as a robust approach, leveraging carbene insertion to achieve high diastereocontrol. For example, the reaction of 1,1-diborylalkenes with (trimethylsilyl)diazomethane (TMSDM) in the presence of Pd catalysts generates cyclopropanes with exclusive anti stereochemistry between substituents, a process driven by carbene migratory insertion. This method avoids traditional brominated cyclopropane precursors, offering broader functional group tolerance (Table 1).
Table 1. Comparison of Catalytic Cyclopropanation Methods
| Catalyst | Substrate | Diastereoselectivity (anti:syn) | Enantioselectivity (% ee) |
|---|---|---|---|
| Pd(0) | 1,1-Diborylalkenes | >99:1 | ≤90 |
| Fe(II)-Porphyrin | Arylalkenes | 93:7 | 98 |
| Cu(I) | γ-Silylated Carbonates | 85:15 | 82 |
Iron porphyrin catalysts, such as (+)-D4-(por)FeCl, enable enantioselective cyclopropanation of arylalkenes with α-diazoacetonitrile, achieving up to 98% enantiomeric excess (ee) and turnover numbers exceeding 35,000. The chiral Fe(II)-carbene intermediate facilitates precise stereochemical outcomes, critical for pharmaceutical applications.
While photoredox catalysis is not yet widely applied to cyclopropanation, recent advances in photo-promoted skeletal editing offer indirect pathways. For instance, the ring contraction of pyridines to pyrrolidines via silylborane under UV light generates 2-azabicyclo[3.1.0]hex-3-ene intermediates, which can serve as precursors for cyclopropane-functionalized pyrrolidines. Although this method focuses on pyrrolidine synthesis, its integration with cyclopropanation steps could streamline access to the target compound’s bicyclic framework.
The tert-butoxycarbonyl (Boc) group is essential for stabilizing the amine during synthesis. In Pd-catalyzed C(sp³)–H arylation of aminomethyl-cyclopropanes, the Boc group directs regioselective functionalization while preventing undesired side reactions. Orthogonal deprotection strategies, such as NaOtBu-mediated protodeborylation, selectively remove boron protecting groups without affecting the Boc moiety, enabling sequential functionalization.
Table 2. Boc-Protection and Deprotection Conditions
| Step | Reagent | Temperature (°C) | Outcome |
|---|---|---|---|
| Protection | Boc₂O, DMAP | 25 | N-Boc cyclopropylamine |
| Deprotection | TFA, CH₂Cl₂ | 0–25 | Free amine with cyclopropane intact |
Scalable synthesis requires high-yielding, cost-effective steps. The iron porphyrin-catalyzed cyclopropanation stands out for industrial applications, with a turnover number (TON) of 35,000 and minimal catalyst loading (0.002 mol%). Combined with Pd-catalyzed C–H arylation—which achieves >99% diastereoselectivity—this approach reduces purification demands. Continuous-flow systems could further enhance efficiency, particularly for photoredox steps involving light-sensitive intermediates.
The cyclopropane ring in (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate introduces significant steric and electronic constraints due to its 60° bond angles and high ring strain (approximately 27 kcal/mol) [6]. This rigidity enforces well-defined three-dimensional geometries, making the compound ideal for chiral auxiliary applications where precise spatial arrangement of functional groups is critical. For example, the cyclopropane-pyrrolidine framework has been employed to stabilize transition states in asymmetric aldol reactions, where the planar geometry of the enolate intermediate is modulated by the cyclopropane’s stereoelectronic effects [5].
A key advantage lies in the cyclopropane’s ability to restrict rotation around adjacent bonds, thereby reducing conformational entropy in catalytic intermediates. This property has been exploited in the synthesis of γ-lactams, where the cyclopropane ring directs regioselective C–H activation during palladium-catalyzed hydrocyclopropanation [5]. The reaction proceeds via a concerted metalation-deprotonation mechanism, with the cyclopropane’s rigidity ensuring high enantioselectivity (up to 93% ee) by preventing undesired torsional distortions [5].
Table 1: Comparison of Cyclopropane-Containing Chiral Auxiliaries in Enantioselective Reactions
| Auxiliary Structure | Reaction Type | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|
| Cyclopropane-pyrrolidine | Aldol Condensation | 89–93 | [5] |
| Spirocyclic Cyclopropane | Michael Addition | 78–85 | [3] |
| Ferrocene-Cyclopropane Hybrid | Suzuki-Miyaura Coupling | 91–95 | [4] |
The tert-butyl carbamate (Boc) group further enhances the auxiliary’s utility by providing steric bulk to shield one face of the pyrrolidine ring. This shielding effect is critical in rhodium-catalyzed [2+1] cyclizations, where the Boc group directs the approach of α,β-unsaturated acyl imidazoles to the metal center, yielding 1,2,3-trisubstituted cyclopropanes with >90% diastereoselectivity [3]. The Boc group’s stability under basic conditions also allows for sequential deprotection-functionalization strategies, enabling modular synthesis of complex chiral scaffolds [2].
The pyrrolidine nitrogen in (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate serves as a Lewis basic site for coordinating transition metals such as palladium, rhodium, and iridium. When combined with the cyclopropane’s rigid backbone, this hybrid structure creates chiral environments around metal centers that are highly effective for asymmetric induction. For instance, palladium complexes incorporating this ligand have been used in intramolecular hydrocyclopropanation reactions, achieving turnover frequencies (TOFs) of up to 1,200 h⁻¹ while maintaining enantioselectivities of 88–94% ee [5].
The ligand’s performance stems from its ability to adopt a fixed pseudoplanar geometry, which optimizes orbital overlap between the metal and substrate. In rhodium-catalyzed vinyl sulfoxonium ylide cyclopropanations, the pyrrolidine-cyclopropane ligand facilitates a trigonal bipyramidal transition state, where the cyclopropane ring’s C–H bonds engage in non-covalent interactions with the sulfoxonium group to stabilize the stereochemical outcome [3]. This mechanistic insight has been corroborated by X-ray crystallography of intermediate rhodium complexes, which show precise alignment of the cyclopropane’s σ(C–C) orbitals with the metal’s d-orbitals [3].
Key Advances in Ligand Design:
Recent work has demonstrated the ligand’s versatility in cobalt-catalyzed C–H functionalization. By leveraging the cyclopropane’s strain energy, these systems promote β-carbon elimination from cyclopropane-fused intermediates, enabling the synthesis of axially chiral biaryls with 85–91% ee [6]. The Boc group’s labile nature further allows for in situ ligand modification, a strategy used to optimize catalytic activity in multistep cascades [5].
The conformational analysis of bicyclic systems containing both cyclopropane and pyrrolidine moieties represents a complex computational challenge due to the competing effects of ring strain and conformational flexibility. In (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate, the fusion of the highly strained cyclopropane ring with the conformationally dynamic pyrrolidine ring creates unique structural features that require sophisticated computational approaches to understand fully [1].
Pyrrolidine exhibits a characteristic pseudorotational behavior, with the five-membered ring adopting various puckered conformations to minimize torsional strain [2] [3]. The most stable conformation typically features the nitrogen atom in an equatorial position relative to the ring plane, as demonstrated through high-level density functional theory calculations using augmented correlation-consistent basis sets [2]. The energy barriers between different puckering modes are characteristically low, typically less than 5 kcal/mol, allowing for rapid interconversion between conformational states at ambient temperatures [4].
Nuclear magnetic resonance spectroscopic studies combined with quantum mechanical calculations have revealed that the pyrrolidine ring preferentially adopts envelope conformations, with either the carbon-4 position exhibiting exo or endo puckering depending on the nature and stereochemistry of substituents [5] [6]. The alkylation or acylation of the pyrrolidine nitrogen atom significantly influences the conformational preferences, effectively tuning the ring geometry across the entire pseudorotational cycle [4].
The direct attachment of the cyclopropane moiety to the pyrrolidine ring at the carbon-3 position introduces significant geometric constraints that fundamentally alter the conformational landscape. Computational models predict a bent geometry due to cyclopropane ring strain, which may enhance binding affinity in biological targets [7]. The cyclopropane ring, with its characteristic 60-degree bond angles and substantial ring strain of 27.5-28.0 kcal/mol [8] [9], imposes rigid geometric requirements that restrict the conformational freedom of the adjacent pyrrolidine ring.
Density functional theory calculations at the B3LYP/6-311++G(d,p) level indicate that the fusion of these two ring systems results in preferential adoption of specific pyrrolidine conformations that minimize the overall molecular strain energy [1]. The bridged bicyclic nature of the system means that both rings must adopt conformations that are compatible with the geometric constraints imposed by their fusion, leading to conformational locks that may not be present in the isolated ring systems.
The electronic structure of the fused bicyclic system exhibits unique characteristics derived from the interaction between the strained cyclopropane bonds and the lone pair electrons on the pyrrolidine nitrogen [10] [11]. Molecular orbital calculations reveal that the cyclopropane ring possesses bent bonds with significant pi-character, which can interact with the nitrogen lone pair through hyperconjugative effects [12]. This interaction contributes to the overall stabilization of specific conformational arrangements.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of the fused system are influenced by both the cyclopropane strain and the pyrrolidine nitrogen lone pair, creating a complex electronic landscape that governs the conformational preferences [13] [14]. Extended Hückel calculations demonstrate that the frontier orbitals of the cyclopropane fragment can interact with the pyrrolidine nitrogen orbitals, leading to electronic stabilization of certain conformational states.
| Conformational Parameter | Energy Range (kcal/mol) | Dominant Interaction | Computational Method |
|---|---|---|---|
| Pyrrolidine pseudorotation | < 5.0 | Torsional strain minimization | DFT/aug-cc-pVQZ |
| Cyclopropane orientation | 8.0-12.0 | Bent bond hyperconjugation | MP2/cc-pVTZ |
| N-H orientation preference | 2.0-4.0 | Hydrogen bonding | B3LYP/6-311++G(d,p) |
| Ring-ring interaction | 15.0-20.0 | Strain energy balance | CCSD(T)/cc-pVQZ |
The quantum mechanical analysis of ring strain in cyclopropane-containing systems has been extensively studied using high-level computational methods, with particular emphasis on understanding the relationship between structural strain and chemical reactivity [15] [16] [17]. In the context of (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate, the cyclopropane ring exhibits the characteristic features of highly strained three-membered rings, including bent bonds, shortened carbon-carbon distances, and enhanced reactivity.
Accurate determination of ring strain energy requires sophisticated computational approaches that account for electron correlation effects and basis set completeness [16] [18]. High-level coupled cluster calculations with single, double, and perturbative triple excitations, CCSD(T), using correlation-consistent basis sets up to quadruple-zeta quality have established that cyclopropane possesses a ring strain energy of approximately 28 kcal/mol [8] [16]. This substantial strain energy results from the deviation of the carbon-carbon-carbon bond angles from the ideal tetrahedral geometry of 109.5 degrees to the enforced 60-degree angles of the three-membered ring.
The ring strain energy in the fused bicyclic system is modulated by the presence of the pyrrolidine ring, which can provide some strain relief through conformational adjustments [19] [18]. Composite molecular orbital theory calculations using Gaussian-3 methodology reveal that the strain energy is not simply additive when multiple rings are present, but rather depends on the specific geometric arrangements and electronic interactions between the ring systems.
The bonding in cyclopropane has been extensively characterized using quantum mechanical methods, revealing the presence of bent bonds that deviate significantly from classical bonding models [20] [12]. The maximum electron density between carbon atoms in cyclopropane does not lie along the internuclear axis, but rather follows a curved path that minimizes the overall molecular energy while accommodating the geometric constraints of the three-membered ring.
High-resolution electron density calculations using CCSD(T)/cc-pVQZ methods demonstrate that the carbon-carbon bond lengths in cyclopropane are shortened to approximately 1.51 Angstroms compared to 1.54 Angstroms in unstrained alkanes [20]. This shortening is accompanied by increased s-character in the carbon-hydrogen bonds, which simultaneously become shorter and stronger than those in acyclic alkanes [16].
The interorbital angle in cyclopropane has been calculated to be approximately 104 degrees, significantly different from the 60-degree geometric angle, providing direct evidence for the bent nature of the carbon-carbon bonds [12]. X-ray diffraction studies of cyclopropane derivatives confirm these computational predictions, showing deformation density patterns that are consistent with bent bond descriptions.
The electronic structure of cyclopropane exhibits unique features that directly influence its chemical reactivity [21] [22]. Density functional theory calculations reveal that the ground state electronic configuration has D3h symmetry, with the first excited state adopting C2v symmetry and exhibiting one elongated carbon-carbon bond and two shortened bonds [21]. This electronic excitation pattern provides insight into the preferred reaction pathways for cyclopropane derivatives.
The three-electron-prime orbitals of cyclopropane possess the correct symmetry to interact with low-lying unoccupied orbitals of pi-acceptor substituents, with maximum overlap occurring when the two orbital systems are parallel [15]. This stereoelectronic effect has important implications for the reactivity of substituted cyclopropanes, including those fused with pyrrolidine rings.
Quantum mechanical studies of hydrogen abstraction reactions from cyclopropane using CCSD(T)-F12a/cc-pVTZ-F12 calculations demonstrate the importance of quantum tunneling effects at low temperatures [22]. The calculated activation barriers and reaction rate constants show excellent agreement with experimental data, validating the computational approaches used for studying cyclopropane reactivity.
The frontier molecular orbitals of cyclopropane-containing systems play a crucial role in determining their chemical behavior [11] [23]. Walsh molecular orbital analysis reveals that the highest occupied molecular orbital consists of combinations of carbon sp2 hybrid orbitals directed toward the center of the ring, while the lowest unoccupied molecular orbitals have pi-character formed from the remaining p-orbitals [11].
The HOMO-LUMO energy gap in cyclopropane derivatives is sensitive to substitution patterns and ring fusion effects [14] [24]. Calculations using various density functional methods show that the presence of the pyrrolidine nitrogen lone pair can significantly alter the frontier orbital energies, potentially affecting both the thermal and photochemical reactivity of the fused bicyclic system.
| Quantum Mechanical Property | Cyclopropane Value | Computational Method | Experimental Validation |
|---|---|---|---|
| Ring strain energy | 28.0 kcal/mol | CCSD(T)/cc-pVQZ | Heat of combustion |
| C-C bond length | 1.503 Angstroms | CCSD(T)/cc-pVQZ | X-ray diffraction |
| C-H bond length | 1.079 Angstroms | CCSD(T)/cc-pVQZ | Microwave spectroscopy |
| Interorbital angle | 104.0 degrees | DFT/B3LYP | Electron density mapping |
| Bond angle | 60.0 degrees | Geometric constraint | Direct measurement |